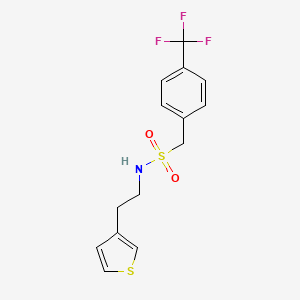

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of propanamide derivatives typically involves coupling reactions between appropriate acids and amines. For instance, the synthesis of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds was achieved using N,N-carbonyldiimidazole (CDI) as a coupling reagent . Similarly, the synthesis of N-aryl-3-(indol-3-yl)propanamides involved the reaction of indole derivatives with amines . These methods suggest that the synthesis of "N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide" would likely follow a similar pathway, involving the coupling of an indene-derived acid with an indene-derived amine.

Molecular Structure Analysis

The molecular structure of propanamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography in some cases . The presence of different substituents on the propanamide backbone can lead to the formation of diastereomers and influence the overall conformation of the molecule . The molecular structure of "N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide" would be expected to show characteristics similar to those of the related compounds discussed in the papers.

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions specific to "N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide." However, propanamide derivatives can participate in various chemical reactions depending on their functional groups. For example, the presence of a bromo substituent in a propanamide derivative enabled its use as a fluorescent ATRP initiator in polymerizations . The reactivity of "N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide" would depend on the specific functional groups present in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of aromatic or heteroaromatic rings, halogen substituents, and other functional groups can affect these properties . The papers describe the use of various spectroscopic and analytical techniques to characterize these properties. The properties of "N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide" would need to be determined experimentally, but insights can be gained from the related compounds discussed in the papers.

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures including propanamide derivatives have been synthesized and characterized for various applications, demonstrating the synthetic versatility and potential utility of similar compounds in scientific research. For instance, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide and related compounds were prepared in high yields and fully analyzed via spectral data, highlighting the methodology for synthesizing and characterizing novel propanamide derivatives for further applications in chemical research (Manolov, Ivanov, & Bojilov, 2021).

Molecular Structure and Activity

The crystal structure and activity of compounds can provide insights into their potential applications. For example, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was synthesized and its crystallographic data were analyzed, finding the compound to be effective in herbicidal activity, showcasing how structural characteristics of propanamide derivatives can influence their biological and chemical properties (Liu et al., 2008).

Pharmacological Applications

The pharmacokinetics, metabolism, and potential therapeutic applications of propanamide derivatives have been explored in several studies. For instance, S-1, a selective androgen receptor modulator with a propanamide component, demonstrated low clearance, moderate volume of distribution, and extensive metabolism in rats, suggesting its potential in treating androgen-dependent diseases (Wu et al., 2006).

Antimicrobial and Antifungal Activities

N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial and antifungal activities. Certain derivatives showed notable activity, illustrating the potential of propanamide derivatives in developing new antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

properties

IUPAC Name |

N-[2-(3H-inden-1-yl)-3H-inden-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-2-20(23)22-21-17-10-6-4-8-15(17)13-19(21)18-12-11-14-7-3-5-9-16(14)18/h3-10,12H,2,11,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKPXQJXCUVFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(CC2=CC=CC=C21)C3=CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-inden-3-yl)-1H-inden-3-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548565.png)

![2-Chloro-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2548568.png)

![N-(2-chlorobenzyl)-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2548569.png)

![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)

![2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile](/img/structure/B2548571.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548572.png)

![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2548576.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2548577.png)

![Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548578.png)